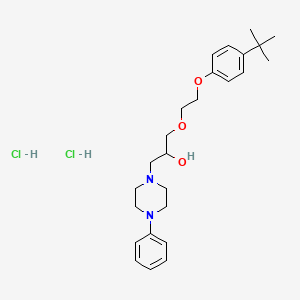
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" is a derivative within the class of 1-aryl-3-(4-arylpiperazin-1-yl)propane, which has been explored for its potential as a new class of antidepressants. The design of such compounds is based on the idea of combining structural elements that inhibit serotonin reuptake with arylpiperazines, which are known to have affinity for the 5-HT1A receptors. This dual action is hypothesized to lead to a rapid and pronounced enhancement in serotoninergic neurotransmission, potentially offering a more efficacious treatment for depression .
Synthesis Analysis
The synthesis of related compounds involves a multi-step process, starting with the aminomethylation of a phenyl-ethanone precursor, followed by reduction and interaction with Grignard reagents to yield the final 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives. The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows a similar synthetic strategy, with the introduction of the tert-butyl phenoxy and phenylpiperazine moieties at the appropriate stages to achieve the desired structure .
Molecular Structure Analysis
The molecular structure of the compound includes a phenoxyethoxy group and a phenylpiperazine moiety attached to a propane backbone. The presence of the tert-butyl group suggests steric hindrance that could influence the compound's binding affinity and selectivity towards the serotonin transporter and 5-HT1A receptors. The dihydrochloride form indicates that the compound is likely to be a salt, which could enhance its solubility and stability .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically include aminomethylation, reduction, and the use of Grignard reagents. These reactions are crucial for constructing the core structure and for introducing the necessary functional groups that confer the compound's biological activity. The dihydrochloride form suggests that the compound can undergo reactions typical of salts, such as dissolution in water and potential interactions with other charged species .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" are not detailed in the provided papers, related compounds have shown a range of biological activities, including anti-inflammatory, analgesic, and peripheral n-cholinolytic activity. These properties suggest that the compound is likely to have good membrane permeability and sufficient bioavailability to exert its pharmacological effects. The dihydrochloride salt form also implies that the compound has improved water solubility, which is beneficial for its absorption and distribution .
Aplicaciones Científicas De Investigación
Novel Hsp90 Inhibitors
Jia et al. (2014) synthesized a series of analogues containing the 1-phenylpiperazine core scaffold, optimized from a novel Hsp90 inhibitor identified through virtual screening. These efforts led to improved activity at both target-based and cell-based levels, indicating potential applications in cancer therapy or as a tool in cancer research (Jia, Liu, Xu, Guo, Jiang, Cherfaoui, Sun, & You, 2014).
Antidepressant and Anxiolytic Effects
Pytka et al. (2015) investigated the pharmacological properties of two phenylpiperazine derivatives, HBK-14 and HBK-15, in animal models. These compounds showed potent antidepressant-like and anxiolytic-like activities, suggesting their potential use in the development of new therapeutic agents for mood disorders (Pytka, Partyka, Jastrzębska-Więsek, Siwek, Głuch-Lutwin, Mordyl, Kazek, Rapacz, Olczyk, Gałuszka, Blachuta, Waszkielewicz, Marona, Sapa, Filipek, & Wesołowska, 2015).
Anticonvulsant Activity
Kamiński et al. (2015) synthesized a library of new 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, testing them for antiarrhythmic, antihypertensive, and anticonvulsant activities. The compounds displayed broad-spectrum activity in preclinical seizure models, highlighting their potential application in epilepsy research and treatment (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Spin Interaction Studies
Orio et al. (2010) explored the spin interactions in octahedral zinc complexes of mono- and diradical Schiff and Mannich bases. This research can be relevant to the understanding of magnetic properties in chemical and material sciences, potentially impacting the development of novel magnetic materials or molecular electronics (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Propiedades
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3.2ClH/c1-25(2,3)21-9-11-24(12-10-21)30-18-17-29-20-23(28)19-26-13-15-27(16-14-26)22-7-5-4-6-8-22;;/h4-12,23,28H,13-20H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPAVQIBEDXPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

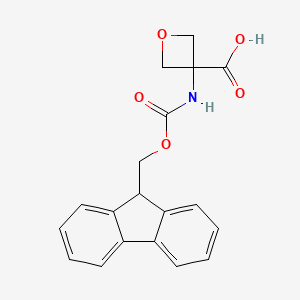
![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2520680.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520684.png)

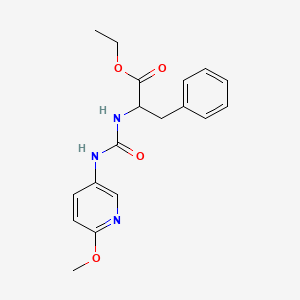
![7-benzyl-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2520687.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2520688.png)
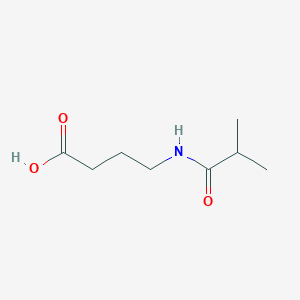
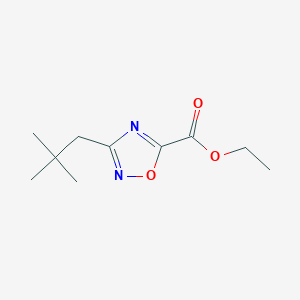

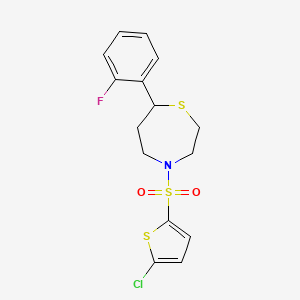
![2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2520695.png)
![{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2520696.png)
amino}acetamide](/img/structure/B2520697.png)